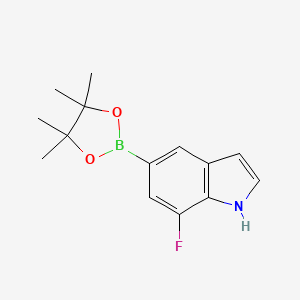
2-Chlor-3-ethyl-5,8-dimethylchinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Chloro-3-ethyl-5,8-dimethylquinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 2-Chloro-3-ethyl-5,8-dimethylquinoline, they do provide insights into the chemistry of related quinoline compounds, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the introduction of substituents at various positions on the quinoline ring to achieve desired properties. In the first paper, a series of 2- and 8-substituted 4-amino-7-chloroquinolines were synthesized, which suggests that the 2 and 8 positions on the quinoline ring are amenable to substitution . This information implies that the synthesis of 2-Chloro-3-ethyl-5,8-dimethylquinoline could potentially be achieved through similar methods, by introducing the appropriate ethyl and methyl groups at the 3, 5, and 8 positions, respectively.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. The first paper reports the characterization of 4,7-dichloroquinolines and their N-alkylated products, providing single-crystal X-ray structures . This suggests that the molecular structure of 2-Chloro-3-ethyl-5,8-dimethylquinoline could also be elucidated using these techniques to confirm the positions of the substituents and the overall geometry of the molecule.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including coupling reactions and reactions with transition metals. The first paper describes the substitution of the chloro group with amino alcohols and the tolerance of electron-donating substituents in the coupling conditions . The second paper discusses the reactivity of a cyclopalladated quinoline compound with alkynes, leading to the formation of organometallic compounds . These studies indicate that 2-Chloro-3-ethyl-5,8-dimethylquinoline may also participate in similar reactions, potentially leading to the formation of novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their substituents. The papers do not provide specific data on the compound 2-Chloro-3-ethyl-5,8-dimethylquinoline, but the properties of related compounds can offer some insights. For example, the presence of electron-donating groups such as methyl and ethyl may affect the electron density of the aromatic system, potentially impacting the compound's reactivity, boiling point, solubility, and stability . Additionally, the introduction of a chloro substituent could influence the acidity and nucleophilic substitution reactions of the compound.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinolin-Derivate, darunter 2-Chlor-3-ethyl-5,8-dimethylchinolin, wurden als potente Antitumormittel identifiziert. Sie zeigen ein breites Spektrum an biologischen Reaktionen aufgrund ihrer Fähigkeit, verschiedene biologische Pfade zu beeinflussen, die an der Proliferation von Krebszellen beteiligt sind . Die strukturelle Ähnlichkeit der Verbindung mit Naturprodukten und von der FDA zugelassenen Medikamenten mit Chinolin-Motiven macht sie zu einem vielversprechenden Kandidaten für die Entwicklung von Medikamenten, die auf die Krebsbehandlung abzielen.
Antioxidative Eigenschaften
Der Chinolinkern ist bekannt für seine antioxidativen Eigenschaften, die eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress spielen . This compound könnte zur Entwicklung von therapeutischen Wirkstoffen eingesetzt werden, die oxidativen Schäden reduzieren, die zu zahlreichen chronischen Erkrankungen, einschließlich neurodegenerativer Erkrankungen, beitragen.
Antikrebsmittel
Entzündungen sind eine biologische Reaktion auf schädliche Reize, und übermäßige Entzündungen können zu verschiedenen Krankheiten führen. Chinolin-Derivate sind für ihre entzündungshemmenden Wirkungen bekannt, was darauf hindeutet, dass This compound bei der Synthese neuer entzündungshemmender Medikamente eingesetzt werden könnte .
Antimalaria-Anwendungen
Chinoline spielen in der Behandlung von Malaria eine historisch bedeutende Rolle. Chloroquin, ein bekanntes Antimalariamittel, ist ein Chinolin-Derivat. Die strukturellen Merkmale von This compound könnten zur Entwicklung neuartiger Antimalariamittel mit verbesserter Wirksamkeit und reduzierter Resistenz genutzt werden .
Potenzial gegen SARS-CoV-2
Die laufenden Forschungen zu Behandlungen für COVID-19 haben das Potenzial von Chinolin-Derivaten als Anti-SARS-CoV-2-Mittel hervorgehoben. Die einzigartige chemische Struktur von This compound könnte zur Entdeckung neuer, gegen das Coronavirus wirksamer Verbindungen beitragen .
Antituberkulose-Aktivität
Tuberkulose ist nach wie vor eine globale Gesundheitsherausforderung, und es werden ständig neue Medikamente gesucht. Chinolin-Verbindungen haben sich bei der Bekämpfung von Mykobakterieninfektionen als vielversprechend erwiesen, was darauf hindeutet, dass This compound zur Entwicklung von Antituberkulose-Medikamenten verwendet werden könnte .
Antimikrobielle Wirkungen
Die antimikrobiellen Eigenschaften von Chinolinen sind gut dokumentiert und finden Anwendung bei der Behandlung von bakteriellen, viralen und Pilzinfektionen. Daher könnte This compound ein Schlüsselbestandteil bei der Entwicklung von Breitband-Antimikrobiotika sein .
Neuroprotektive Anwendungen
Neurodegenerative Erkrankungen wie Alzheimer-Krankheit stellen eine große Herausforderung für das Gesundheitssystem dar. Chinolin-Derivate wurden auf ihre neuroprotektiven Wirkungen untersucht, die bei This compound genutzt werden könnten, um Behandlungen zu entwickeln, die die neuronale Gesundheit schützen .
Eigenschaften
IUPAC Name |
2-chloro-3-ethyl-5,8-dimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-4-10-7-11-8(2)5-6-9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOUKGUUTKMBCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594435 |
Source


|
| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917750-57-3 |
Source


|
| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917750-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

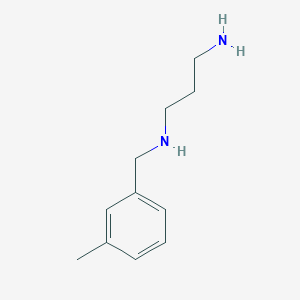
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)

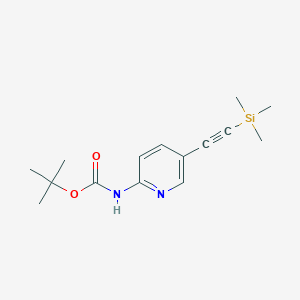

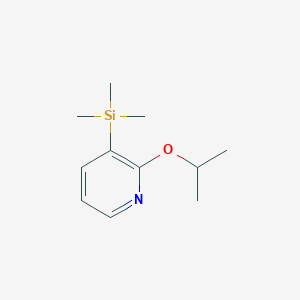
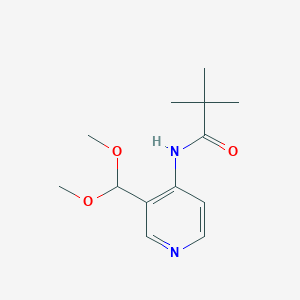

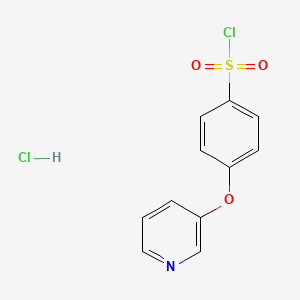


![3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine](/img/structure/B1320027.png)
